4-(3-Quinolinyl)aniline
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Overview
Description
4-(3-Quinolinyl)aniline: is an organic compound that features a quinoline ring system attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline ring system is known for its presence in many biologically active molecules, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Quinolinyl)aniline typically involves the formation of the quinoline ring followed by the introduction of the aniline group. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Skraup or Friedländer synthesis, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Quinolinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: 4-(3-Quinolinyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline ring system is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as malaria, cancer, and bacterial infections. Quinoline derivatives have shown promise in these areas, and this compound serves as a precursor for the synthesis of these bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 4-(3-Quinolinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibit enzyme activity, or modulate receptor function. These interactions lead to various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. The exact pathways and targets depend on the specific modifications made to the quinoline and aniline moieties.
Comparison with Similar Compounds
Quinoline: A simpler structure without the aniline group, used in antimalarial drugs like chloroquine.
2-Aminoquinoline: Similar structure with the amino group at a different position, used in the synthesis of various pharmaceuticals.
4-Aminoquinoline: Another positional isomer, known for its use in antimalarial drugs.
Uniqueness: 4-(3-Quinolinyl)aniline is unique due to the specific positioning of the aniline group on the quinoline ring This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other quinoline derivatives
Properties
IUPAC Name |
4-quinolin-3-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWSHPGUDCDDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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